3-Fluoro-1-methylcyclobutan-1-amine CAS 1781122-54-0 properties
3-Fluoro-1-methylcyclobutan-1-amine CAS 1781122-54-0 properties
The following technical guide is structured to provide an authoritative, deep-dive analysis of 3-Fluoro-1-methylcyclobutan-1-amine (CAS 1781122-54-0) . It synthesizes available chemical data with derived "best practice" methodologies for synthesis and application in medicinal chemistry.[1][2][3][4][5]
CAS: 1781122-54-0 | Formula: C₅H₁₀FN | M.W.: 103.14 g/mol (Free Base)[3][6][7]
Executive Summary: Strategic Value in Drug Design
In the landscape of modern medicinal chemistry, 3-Fluoro-1-methylcyclobutan-1-amine represents a high-value "sp³-rich" building block.[3][6][7] It is primarily utilized to replace metabolically labile piperidine, pyrrolidine, or cyclohexyl rings, offering three distinct strategic advantages:[1]
-
Conformational Restriction: The cyclobutane ring locks the amine vector, reducing the entropic penalty upon protein binding.[1][3]
-
Metabolic Blocking: The fluorine atom at the C3 position blocks the common metabolic "soft spot" (C-H oxidation), extending the half-life of the parent drug.[1][3]
-
Basicity Modulation: The electron-withdrawing fluorine atom (through-bond inductive effect,
) lowers the pKₐ of the primary amine compared to the non-fluorinated analog.[3][6][7] This is critical for optimizing membrane permeability and reducing off-target hERG channel inhibition.[1][3][6][7]
Physicochemical Profile
The following properties are critical for handling and incorporation into lead compounds. Data represents a consensus of experimental and high-confidence predicted values for the hydrochloride salt (most common commercial form).[1][3][6][7]
| Property | Value / Description | Context for Researchers |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[3][6][7] |
| Molecular Weight | 139.60 g/mol (HCl Salt) | Free base: 103.14 g/mol .[1][3][6] |
| Melting Point | 197–199 °C (dec.)[1][3][6] | High lattice energy typical of compact ammonium salts.[1][3] |
| Predicted pKₐ | 8.4 – 8.7 (Conjugate Acid) | Lower than non-fluorinated analog (~9.[1][3][6]6) due to F-inductive effect.[1][3][6][7] |
| LogP (Predicted) | 0.8 – 1.2 | Enhanced lipophilicity vs. non-methylated analog.[1][3][6] |
| Solubility | High in Water, MeOH, DMSO | Poor solubility in non-polar solvents (DCM, Hexane).[1][3] |
| Stereochemistry | cis / trans mixture (typically 3:[1][3][6][7][8]1) | Isomers are separable; cis (F/Me syn) is often kinetic major.[1][3][6] |
Structural Analysis & Isomerism
The rigidity of the cyclobutane ring creates distinct stereochemical environments. For CAS 1781122-54-0, the "cis" and "trans" nomenclature is defined by the relative orientation of the Fluorine (C3) and the Amine (C1) groups (or Methyl, depending on specific IUPAC priority conventions used by vendors).[3][6][7]
-
Puckered Conformation: Unlike cyclopropane, the cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1][3]
-
Dipole Alignment: The cis-isomer typically exhibits a larger molecular dipole moment, affecting solubility and silica gel retention times (usually more polar/slower eluting).[1][3][6][7]
Caption: Stereochemical divergence in 3-substituted cyclobutanes requires separation for SAR studies.
Synthetic Methodology
Direct synthesis of this quaternary amino-cyclobutane is challenging due to the steric crowding at C1 and the volatility of intermediates.[1][3][6][7] The most robust, self-validating protocol involves a Curtius Rearrangement strategy starting from a protected cyclobutanecarboxylate.[3][6][7]
Recommended Route: The "Alpha-Methylation / Curtius" Sequence
This pathway allows for the separation of diastereomers at the stable ester or alcohol stage.[3][6][7]
Step-by-Step Protocol:
-
Starting Material: Methyl 3-(benzyloxy)cyclobutane-1-carboxylate.[3][6][7]
-
Alpha-Methylation (Critical Step):
-
Hydrolysis & Curtius Rearrangement:
-
Deprotection & Fluorination:
-
Final Deprotection:
Process Flow Visualization
Caption: Robust synthetic pathway avoiding fluorine elimination risks by late-stage fluorination.
Handling & Stability
-
Hygroscopicity: The HCl salt is hygroscopic.[1][3][6][7] Weighing should be performed quickly or within a glovebox for precise stoichiometry.[1][3]
-
Thermal Stability: Stable up to ~150°C, but avoid prolonged heating of the free base in air (oxidation risk).[1][3]
-
Compatibility:
Applications in Medicinal Chemistry
Bioisosterism Case Study
Replacing a 4-methylpiperidine or cyclohexylamine moiety with the 3-fluoro-1-methylcyclobutyl core often results in:
-
Reduced Lipophilicity (LogD): The polar C-F bond lowers LogD compared to a pure hydrocarbon ring, potentially reducing metabolic clearance.[1][3]
-
hERG Avoidance: The lower pKₐ (approx 8.5 vs 10.0 for piperidine) reduces the concentration of the cationic species at physiological pH, a key factor in reducing hERG channel blockade.[1][3]
References
-
Haufe, G., et al. (2015).[1][3] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [3][6]
-
Mykhailiuk, P. K. (2015).[1][3] Fluorinated Cyclobutanes: Synthesis and Application in Drug Discovery. Chemical Reviews. [3][6]
-
Wuitschik, G., et al. (2010).[1][3] Oxetanes and Cyclobutanes as Bioisosteres. Angewandte Chemie International Edition. [3][6]
-
PubChem Compound Summary. 3-Fluoro-1-methylcyclobutan-1-amine. [3][6]
Sources
- 1. 3-FLUORO-1-METHYLCYCLOBUTAN-1-AMINE HCL | 1781122-54-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 6. chemscene.com [chemscene.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0560109A2 - Process for the preparation of 1-fluorocyclopropyl-methyl-ketone - Google Patents [patents.google.com]
